molecular formula C17H20ClNO4 B1665472 Amotosalen hydrochloride CAS No. 161262-45-9

Amotosalen hydrochloride

Katalognummer: B1665472
CAS-Nummer: 161262-45-9
Molekulargewicht: 337.8 g/mol
InChI-Schlüssel: MHLAMQBABOJZQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Amotosalenhydrochlorid wird durch einen mehrstufigen Prozess synthetisiert, der die folgenden Schlüsseleinschritte umfasst:

Industrielle Produktionsmethoden

Die industrielle Produktion von Amotosalenhydrochlorid beinhaltet typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:

Analyse Chemischer Reaktionen

Arten von Reaktionen

Amotosalenhydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Wichtigste gebildete Produkte

Wissenschaftliche Forschungsanwendungen

Pathogen Inactivation

  • Platelet Concentrates : Amotosalen is utilized in the Intercept Blood System (IBS) for pathogen reduction in platelet concentrates. The photochemical treatment (PCT) significantly reduces the risk of transfusion-transmitted infections by inactivating a wide range of pathogens while maintaining hemostatic efficacy. Clinical trials like the SPRINT trial have demonstrated that patients receiving PCT-treated platelets experience similar bleeding outcomes compared to those receiving conventional platelets .
  • Plasma Components : The technology is also applied to plasma products, where it effectively inactivates pathogens while preserving essential coagulation factors. Studies have shown that PCT-treated plasma maintains functional integrity, making it a safe option for transfusions .

Clinical Trials and Efficacy Studies

  • SPRINT Trial : This Phase III clinical trial evaluated the safety and efficacy of amotosalen-treated platelets in thrombocytopenic patients. Results indicated no significant difference in bleeding rates between treated and control groups, confirming the hemostatic equivalency of PCT-treated platelets .
  • Toxicological Studies : Comprehensive studies have assessed the safety profile of amotosalen, including its pharmacokinetics and potential toxic effects. Findings indicate that treated platelets exhibit normal physiology and function, with no significant adverse effects related to amotosalen or its photoproducts .

Summary of Clinical Trials Involving Amotosalen Hydrochloride

Trial NameFocus AreaKey FindingsReference
SPRINT TrialPlatelet TransfusionHemostatic equivalency; similar bleeding rates
Pathogen ReductionPlasma ComponentsMaintained coagulation factor activity post-treatment
Toxicological ReviewSafety ProfileNormal physiology; no significant adverse effects

Mechanism of Action Overview

MechanismDescription
DNA IntercalationAmotosalen binds to nucleic acids, forming cross-links
Pathogen InactivationPrevents replication of viruses/bacteria
Platelet FunctionReduced aggregation; increased apoptosis

Case Study 1: Efficacy of Amotosalen-Treated Platelets

A study involving 645 patients with thrombocytopenia demonstrated that those receiving amotosalen-treated platelets had comparable bleeding outcomes to those receiving untreated controls. The incidence of grade 2 bleeding was 58.5% for treated versus 57.5% for controls, indicating effective pathogen reduction without compromising hemostatic function .

Case Study 2: Impact on Platelet Function

Research has shown that while amotosalen effectively reduces pathogens, it also leads to diminished platelet function. In a study assessing platelet response post-treatment, treated units showed an 80% reduction in aggregation response to collagen after storage compared to untreated units . This highlights the need for ongoing research into mitigating these functional impacts while maintaining safety.

Wirkmechanismus

The mechanism of action of amotosalen hydrochloride involves the following steps:

Vergleich Mit ähnlichen Verbindungen

Amotosalenhydrochlorid ist im Vergleich zu anderen Psoralenverbindungen aufgrund seiner spezifischen Struktur und Reaktivität einzigartig. Zu den ähnlichen Verbindungen gehören:

Amotosalenhydrochlorid zeichnet sich durch seine hohe Effizienz bei der Vernetzung von Nukleinsäuren und seine breite Anwendung in Technologien zur Reduzierung von Krankheitserregern aus.

Wenn Sie weitere Fragen haben oder weitere Einzelheiten benötigen, zögern Sie bitte nicht, uns zu fragen!

Biologische Aktivität

Amotosalen hydrochloride is a synthetic psoralen compound utilized primarily for pathogen inactivation in blood products, particularly platelets and plasma. Its mechanism of action involves the intercalation of amotosalen into the DNA and RNA of pathogens, followed by cross-linking upon exposure to ultraviolet A (UVA) light. This process effectively prevents the replication of a broad spectrum of viruses, bacteria, and protozoa, making it a critical component in transfusion medicine.

Amotosalen operates through a photochemical reaction that requires UVA light. Upon illumination, it forms interstrand cross-links between nucleic acid base pairs, which effectively locks the DNA or RNA together, rendering it incapable of replication. This mechanism is highly specific and occurs even at low concentrations of nucleic acids, allowing for the inactivation of a wide range of pathogens without significant nucleic acid sequence specificity .

Efficacy in Pathogen Inactivation

The efficacy of this compound in pathogen reduction has been extensively studied. The following table summarizes key findings from various studies:

Study Pathogen Type Inactivation Level Notes
Dayan et al. (2004)Viruses & Bacteria> 6 log reductionComprehensive toxicology studies showed no genotoxic risk .
SPRINT Trial (2006)Various PathogensEffective for platelet transfusionsNo significant difference in bleeding outcomes compared to conventional treatments .
Stivala et al. (2017)Platelet FunctionReduced aggregation response to collagen and thrombinEarly impairment noted post-treatment .

Case Studies

  • Transfusion Trial : In a study involving 645 patients with thrombocytopenia, those receiving photochemically treated platelets showed similar bleeding outcomes compared to those receiving conventional platelets. Specifically, 58.5% of patients in the treated group experienced WHO grade 2 bleeding versus 57.5% in the control group, indicating comparable therapeutic efficacy .
  • Toxicological Assessment : Toxicological evaluations have confirmed that amotosalen does not pose a genotoxic risk to patients receiving treated platelets. Studies indicated that even at doses significantly higher than those used clinically, adverse effects were minimal and transient .
  • Platelet Function Studies : Research has shown that while amotosalen effectively reduces pathogen load, it can also lead to diminished platelet function post-treatment. For example, platelet aggregation was reduced by approximately 80% in response to collagen after treatment with amotosalen/UVA compared to untreated controls .

Safety Profile

The safety profile of this compound has been established through rigorous testing. The compound underwent extensive evaluations for toxicity, including assessments for mutagenicity and carcinogenicity. Results indicated that while there are some transient clinical signs at high doses in animal studies, these do not translate to significant risks at therapeutic levels used in human transfusions .

Eigenschaften

IUPAC Name

3-(2-aminoethoxymethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4.ClH/c1-9-6-15(19)22-16-10(2)17-13(7-12(9)16)14(11(3)21-17)8-20-5-4-18;/h6-7H,4-5,8,18H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLAMQBABOJZQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167093
Record name Amotosalen hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161262-45-9
Record name 7H-Furo[3,2-g][1]benzopyran-7-one, 3-[(2-aminoethoxy)methyl]-2,5,9-trimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161262-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amotosalen hydrochloride [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161262459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amotosalen hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(2-aminoethoxy)methyl]-2,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMOTOSALEN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67B255SI5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amotosalen hydrochloride
Reactant of Route 2
Amotosalen hydrochloride
Reactant of Route 3
Amotosalen hydrochloride
Reactant of Route 4
Amotosalen hydrochloride
Reactant of Route 5
Reactant of Route 5
Amotosalen hydrochloride
Reactant of Route 6
Amotosalen hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.